molecular formula C5H9NO2 B3373702 N-cyclopropyl-2-hydroxyacetamide CAS No. 1011573-71-9

N-cyclopropyl-2-hydroxyacetamide

Cat. No. B3373702
CAS RN: 1011573-71-9
M. Wt: 115.13 g/mol
InChI Key: CDMWWSWVOOAADG-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-hydroxyacetamide” is a chemical compound with the CAS Number: 1011573-71-9 . It has a molecular weight of 115.13 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9NO2/c7-3-5(8)6-4-1-2-4/h4,7H,1-3H2,(H,6,8) . This code provides a specific textual identifier for the compound’s molecular structure .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Cyclopropane C-H/C-C Activation

    Research by Audic and Cramer (2020) explored the use of cyclopropyl hydroxamates, potentially including N-cyclopropyl-2-hydroxyacetamide, in Rhodium(III)-catalyzed C-H/C-C bond activation. This process allows for the synthesis of α-alkoxylated γ-lactams, which are valuable in synthetic chemistry (Audic & Cramer, 2020).

  • O-Cyclopropyl Hydroxylamines as Precursors

    Lovato et al. (2020) developed a novel and scalable synthetic route for O-cyclopropyl hydroxylamines, which can be used as precursors for the synthesis of N-heterocycles. This includes the potential application of this compound (Lovato et al., 2020).

Spectroscopic Analysis

  • IR Spectrum Analysis of Amide Bands: Ji et al. (2020) conducted a study where N-methylacetamide, a compound related to this compound, was used to analyze amide I, II, and III bands in infrared spectra. This research aids in understanding the formation of the amide infrared spectrum, which is significant in organic and analytical chemistry (Ji et al., 2020).

Pharmacological Research

  • Pharmacology of Hydroxynorketamines: While the primary focus of Highland et al. (2021) was on hydroxynorketamines, their findings regarding the stereochemistry and pharmacological effects of these compounds, which include cyclohexyl ring structures similar to this compound, are relevant for understanding the potential pharmacological applications of such compounds (Highland et al., 2021).

Drug Synthesis and Medical Research

  • Synthesis of Ketamine: Research by Zekri et al. (2020) presenteda new protocol for the synthesis of ketamine, a process that might involve intermediates or methods applicable to the synthesis or manipulation of this compound. This research highlights innovative approaches in the synthesis of complex molecules (Zekri et al., 2020).
  • Anticancer Applications: Al-Salman et al. (2020) investigated compounds extracted from figs, including 2-benzhydrylsulfinyl-n-hydroxyacetamide-Na, for their anticancer properties. This study, while not directly involving this compound, showcases the potential of structurally similar hydroxyacetamide derivatives in medical research, particularly in oncology (Al-Salman et al., 2020).

Chemistry of Cyclopropyl Compounds

  • Cyclopropyl Scaffold in Drugs: The study by Sun et al. (2020) focuses on the cyclopropyl scaffold, a component of this compound. This research provides insights into the structural and pharmacological significance of cyclopropyl rings in clinical drug molecules, highlighting their versatility in various therapeutic fields (Sun et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .

properties

IUPAC Name

N-cyclopropyl-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-5(8)6-4-1-2-4/h4,7H,1-3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMWWSWVOOAADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011573-71-9
Record name N-cyclopropyl-2-hydroxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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